molecular formula C6H7BrCl2N2 B1145677 (2-Bromo-5-chlorophenyl)hydrazine hydrochloride CAS No. 922510-89-2

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride

Cat. No.: B1145677
CAS No.: 922510-89-2
M. Wt: 221.483646
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6BrClN2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-5-chloronitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the hydrazine derivative. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The hydrazine moiety can be oxidized to form azo compounds or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylhydrazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme inhibition and protein modification due to its reactive hydrazine group.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, such as anticancer and antiviral agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification or inhibition. This property makes it useful in the study of enzyme mechanisms and drug development.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-chlorophenyl)hydrazine
  • (5-Bromo-2-chlorophenyl)hydrazine hydrochloride
  • 5-Bromo-2-hydrazinopyridine

Uniqueness

(2-Bromo-5-chlorophenyl)hydrazine hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

(2-bromo-5-chlorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(8)3-6(5)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJQVVGKPLHSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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